Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate core substituted with phenylcarbonyl and piperazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the acylation of a piperazine derivative with a benzoic acid derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane to facilitate the process. The final product is often purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Methyl 3-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
Uniqueness
Methyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific substitution pattern and the presence of both phenylcarbonyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C26H25N3O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 3-benzamido-4-(4-benzoylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C26H25N3O4/c1-33-26(32)21-12-13-23(22(18-21)27-24(30)19-8-4-2-5-9-19)28-14-16-29(17-15-28)25(31)20-10-6-3-7-11-20/h2-13,18H,14-17H2,1H3,(H,27,30) |
InChI Key |
MYRBCTOPSFTQBA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.